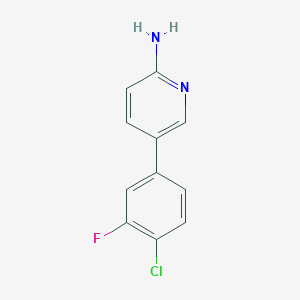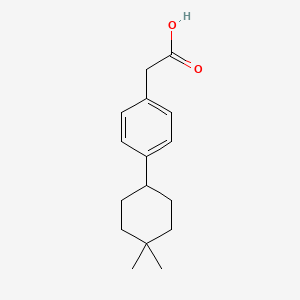
2-Bromo-1,1,1-trifluoro-dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1,1-trifluoro-dodecane: is an organobromine compound characterized by the presence of a bromine atom and three fluorine atoms attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1-trifluoro-dodecane typically involves the bromination of 1,1,1-trifluoro-dodecane. This can be achieved through the reaction of 1,1,1-trifluoro-dodecane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1,1-trifluoro-dodecane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted dodecanes with various functional groups.
Elimination Reactions: Alkenes with trifluoromethyl groups.
Oxidation and Reduction: Alcohols, ketones, or alkanes, depending on the specific reaction.
Scientific Research Applications
Chemistry: 2-Bromo-1,1,1-trifluoro-dodecane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds
Biology and Medicine: In biological research, fluorinated compounds like this compound are studied for their potential use in drug development. The trifluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart desirable properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1-trifluoro-dodecane involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in different chemical reactions, influencing the reactivity and stability of the compound. In biological systems, the trifluoromethyl group can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 2-Bromo-1,1,1-trifluoroethane
- 3-Bromo-1,1,1-trifluoro-2-propanol
- 2-Bromo-2-chloro-1,1,1-trifluoroethane
Comparison: Compared to these similar compounds, 2-Bromo-1,1,1-trifluoro-dodecane has a longer carbon chain, which can influence its physical properties, such as boiling point and solubility. The presence of the trifluoromethyl group in all these compounds imparts unique chemical reactivity and stability, making them valuable in various applications. the specific structure of this compound allows for its use in specialized applications where longer carbon chains are required.
Properties
Molecular Formula |
C12H22BrF3 |
|---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
2-bromo-1,1,1-trifluorododecane |
InChI |
InChI=1S/C12H22BrF3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14,15)16/h11H,2-10H2,1H3 |
InChI Key |
CBIKHUKKMZLEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)





![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)

